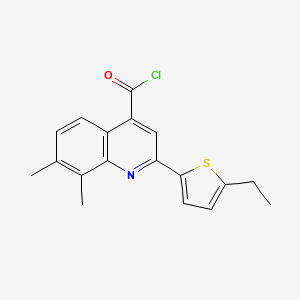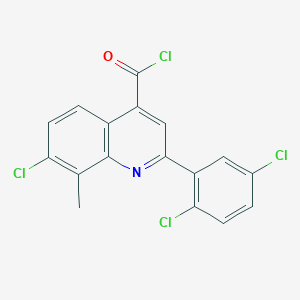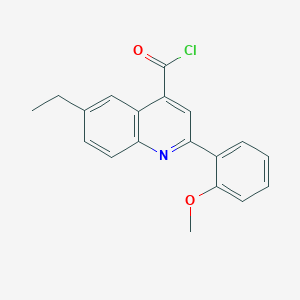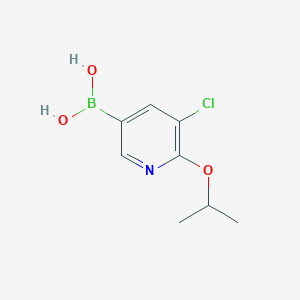![molecular formula C17H18N2O2 B1454371 5'H-Spiro[cyclohexane-1,4'-pyrrolo[1,2-a]quinoxaline]-4-carboxylic acid CAS No. 1242932-71-3](/img/structure/B1454371.png)
5'H-Spiro[cyclohexane-1,4'-pyrrolo[1,2-a]quinoxaline]-4-carboxylic acid
Overview
Description
5’H-Spiro[cyclohexane-1,4’-pyrrolo[1,2-a]quinoxaline]-4-carboxylic acid is a complex organic compound characterized by its spirocyclic structure, which includes a cyclohexane ring fused to a pyrroloquinoxaline system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5’H-Spiro[cyclohexane-1,4’-pyrrolo[1,2-a]quinoxaline]-4-carboxylic acid typically involves multi-step reactions starting from readily available precursors. One common approach includes the following steps:
Formation of the Pyrroloquinoxaline Core: This can be achieved through the cyclization of functionalized pyrroles with quinoxaline derivatives.
Industrial Production Methods
Industrial production methods for this compound are less documented, but they would likely involve optimization of the above synthetic routes to ensure scalability, cost-effectiveness, and environmental sustainability.
Chemical Reactions Analysis
Types of Reactions
5’H-Spiro[cyclohexane-1,4’-pyrrolo[1,2-a]quinoxaline]-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at specific positions on the pyrroloquinoxaline ring, often facilitated by reagents like sodium hydride or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoxaline dicarboxylic acids, while reduction could produce dihydro derivatives.
Scientific Research Applications
5’H-Spiro[cyclohexane-1,4’-pyrrolo[1,2-a]quinoxaline]-4-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex spirocyclic compounds.
Medicine: Explored for its potential therapeutic properties, such as anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism by which 5’H-Spiro[cyclohexane-1,4’-pyrrolo[1,2-a]quinoxaline]-4-carboxylic acid exerts its effects involves interaction with molecular targets such as enzymes and receptors. For instance, it may act as an inhibitor of protein kinases or other enzymes involved in cellular signaling pathways . The spirocyclic structure contributes to its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Spiro[fluorene-9,4’-pyrrolo[1,2-a]quinoxaline]: Similar spirocyclic structure but with a fluorene moiety instead of cyclohexane.
Spiro-azetidin-2-one derivatives: These compounds share the spirocyclic feature but differ in the heterocyclic components.
Uniqueness
5’H-Spiro[cyclohexane-1,4’-pyrrolo[1,2-a]quinoxaline]-4-carboxylic acid is unique due to its specific combination of a cyclohexane ring and a pyrroloquinoxaline system, which imparts distinct chemical and biological properties compared to other spirocyclic compounds.
Properties
IUPAC Name |
spiro[5H-pyrrolo[1,2-a]quinoxaline-4,4'-cyclohexane]-1'-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O2/c20-16(21)12-7-9-17(10-8-12)15-6-3-11-19(15)14-5-2-1-4-13(14)18-17/h1-6,11-12,18H,7-10H2,(H,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWCCEVPOCHQTIB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCC1C(=O)O)C3=CC=CN3C4=CC=CC=C4N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



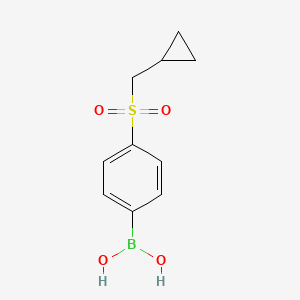
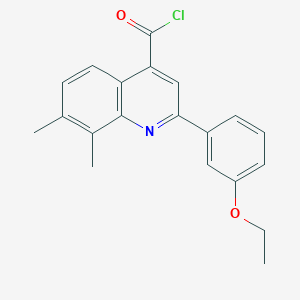

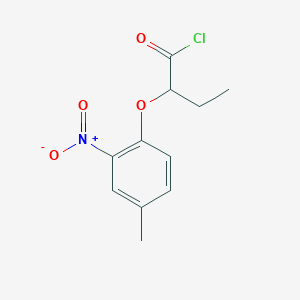
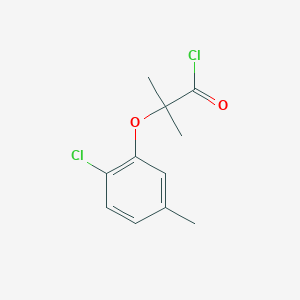
![2-[(2,6-Dichlorobenzyl)oxy]benzoyl chloride](/img/structure/B1454302.png)
